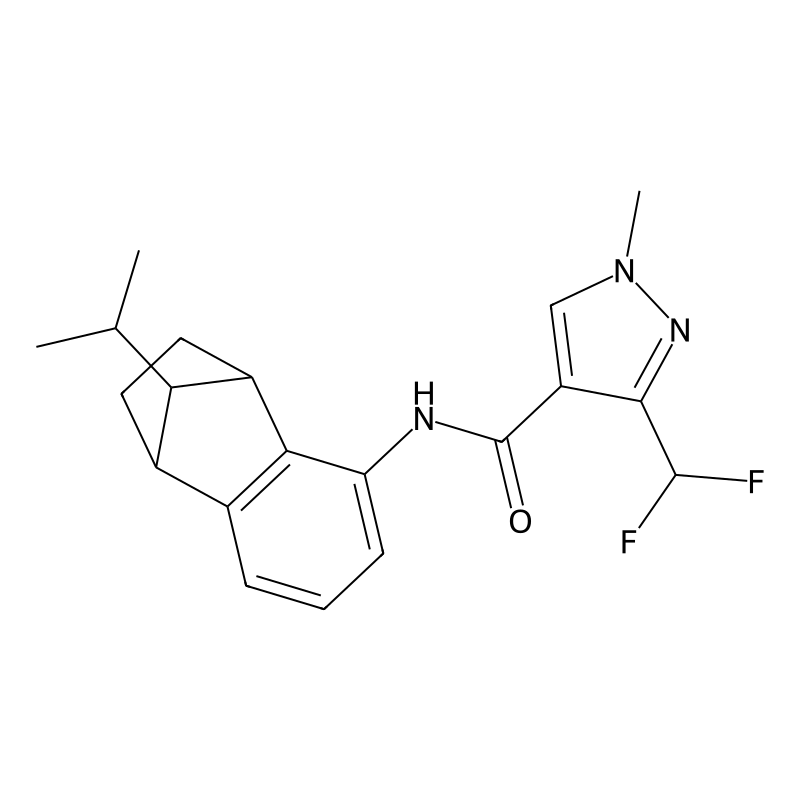

Isopyrazam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

isopyrazam mode of action SDHI fungicide

Biochemical Mode of Action

Isopyrazam works by inhibiting succinate dehydrogenase (SDH), a key enzyme also known as Complex II in the mitochondrial electron transport chain [1]. By binding to the ubiquinone binding site of the SDH enzyme, this compound blocks cellular energy production in fungal cells, leading to their death [1].

The visual below shows how this compound disrupts the mitochondrial electron transport chain.

Unique Properties and Enhanced Efficacy

This compound stands out among modern SDHIs due to its specific chemical structure, which contributes to greater intrinsic potency and longer-lasting effects [2].

- Dual Binding Action: The molecule has a pyrazole ring and a second unique benzonorbornene chemical ring that enable strong binding to both the target site in the disease pathogen and to the leaf surface [2].

- High Intrinsic Potency: this compound shows stronger binding affinity to the SDH enzyme target site within fungal mitochondria compared to other SDHIs. Research indicates it can be up to 20 times more potent than boscalid and five times more potent than bixafen [2].

- Curative Activity: The high intrinsic activity provides not only preventative protection but also some curative activity after infection has occurred [2].

Resistance Management

As with all SDHI fungicides, resistance development in fungal populations is a significant concern. Mutations conferring reduced sensitivity can occur in any of the three subunits (B, C, or D) that form the SDH enzyme's ubiquinone binding site [1].

Known Resistance Mechanisms

- Target-Site Mutations: Genetic changes in the sdhB, sdhC, and sdhD genes can lead to altered SDH enzyme subunits, reducing the binding affinity of SDHI fungicides [1].

- Cross-Resistance Patterns: this compound generally shows cross-resistance with other SDHI fungicides. However, the degree of sensitivity reduction varies between different SDHIs and specific mutations [1].

Agricultural Applications and Market Position

This compound is applied as a foliar spray across various crops, with different formulations available to suit specific application needs [3].

Common Formulations and Uses

| Formulation Type | Key Characteristics | Primary Applications |

|---|---|---|

| Suspension Concentrate (SC) | Easy to use, superior stability, enhanced efficacy [3] | Large-scale commercial farming [3] |

| Emulsifiable Concentrate (EC) | High active ingredient concentration, easy tank mixing [3] | Regions with traditional application methods [3] |

| Wettable Powder (WP) | Longer shelf life, reduced spillage risk [3] | Smallholder farmers in developing regions [3] |

Market Growth and Regional Use

The global this compound market demonstrates strong growth, with projections estimating expansion from USD 1.19 billion in 2024 to approximately USD 2.19 billion by 2033, representing a Compound Annual Growth Rate (CAGR) of 6.8% [3].

- Dominant Regions: North America and Europe currently lead in market share, while the Asia-Pacific region is expected to witness the fastest growth [4] [3].

- Key Crops: Major applications include cereals & grains, fruits & vegetables, and oilseeds & pulses [3].

Practical Implications for Disease Control

The double-binding characteristic of this compound provides practical benefits for growers, including extended duration of disease control, increased rainfastness, and longer green leaf retention which ultimately supports higher yields [2].

This compound's combination of high potency and strong binding makes it a valuable tool in integrated pest management programs. Its unique dual-binding action provides both protective and curative benefits against a broad spectrum of fungal pathogens in major agricultural crops.

References

Molecular Mechanism and Experimental Analysis

Isopyrazam binds to the ubiquinone (Q) site of the SDH enzyme, blocking electron transfer and energy production [1]. Research on Rhizoctonia solani has identified specific genetic mutations that confer resistance, such as H249L in the SDHB subunit and a novel I78F in the SDHC subunit, which reduce the fungicide's binding affinity [2] [3].

Protocol for Fungal Sensitivity Monitoring

The following methodology is used to monitor pathogen sensitivity and assess resistance risk [2] [3].

Step 1: Pathogen Isolation and Culture

- Collect diseased plant samples from the field.

- Isolate and purify the fungal pathogen (e.g., R. solani) from the lesions.

- Culture the isolates on appropriate media like Potato Dextrose Agar (PDA).

Step 2: In Vitro Sensitivity Assay (EC50 Determination)

- Prepare a stock solution of this compound in a solvent and dilute to a series of concentrations in PDA.

- Inoculate each amended plate with a mycelial plug from the edge of an actively growing fungal colony.

- Incubate plates at the optimal temperature for fungal growth.

- Measure the diameter of mycelial growth after a set period.

- Calculate the effective concentration that inhibits mycelial growth by 50% (EC50) using regression analysis.

Step 3: Data Analysis

- The sensitivity distribution of a population is determined by the EC50 values of multiple isolates [2]. A unimodal curve suggests no resistance issues.

- The Resistance Factor (RF) is calculated as (EC50 of mutant or field isolate / EC50 of sensitive baseline isolate). Resistance levels are categorized as:

- Low: RF 5-20

- Moderate: RF 20-100

- High: RF > 100 [3]

Resistance Management and Environmental Profile

Managing resistance is crucial for sustainable use. This compound exhibits positive cross-resistance with other SDHIs like thifluzamide but no cross-resistance with fungicides of different groups [2]. This supports the use of fungicide rotation.

| Property | Fitness of Resistant Mutants |

|---|---|

| Mycelial Growth | Significantly reduced growth rate compared to wild-type strains [2]. |

| Pathogenicity | Reduced ability to cause disease lesions; lesions on plants were smaller [2]. |

| Competitiveness | Lower composite fitness index, making them less competitive in the field [2]. |

Environmental and Toxicological Considerations

As an SDHI, this compound's mode of action affects a conserved metabolic pathway, raising concerns for non-target organisms [1].

- Toxicity to Fish: this compound is highly toxic to fish, with a 96-hour LC50 reported as low as 70 nM for the common carp [1].

- Effects in Zebrafish Models: Studies on zebrafish embryos and larvae have shown that SDHI fungicides, including this compound, can cause developmental toxicity, cardiovascular abnormalities, liver and kidney damage, oxidative stress, and energy deficits at developmentally relevant concentrations [1].

This compound is a vital tool for crop protection with a specific biochemical target. Its successful long-term use depends on implementing robust resistance management strategies and understanding its environmental impact.

References

Comprehensive Technical Guide: Stereoselective Bioactivity Mechanism of the Chiral Fungicide Isopyrazam

Introduction to Chiral Pesticides and Isopyrazam

Chiral pesticides represent a significant segment of modern agrochemicals, with distinctive stereoisomers exhibiting different biological activities despite sharing identical molecular formulas. This compound is a prominent succinate dehydrogenase inhibitor (SDHI) fungicide characterized by a chiral molecular structure containing multiple stereocenters that give rise to four distinct stereoisomers. These configurational variations profoundly influence its biological interactions, efficacy, and environmental fate. The growing recognition of stereoselective bioactivity in chiral pesticides has driven rigorous investigation into this compound's mechanism of action at the stereoisomeric level, moving beyond the traditional approach of studying racemic mixtures.

The fundamental importance of studying this compound at the stereoisomer level lies in the potential for efficacy optimization and risk reduction. Recent research demonstrates that among chiral SDHI fungicides, approximately 30% exhibit stereoselectivity in their biological activity, toxicity, and environmental behavior [1]. This stereoselectivity can result in dramatic differences in fungicidal potency—with the most active this compound stereoisomer showing 1578-fold higher activity than the least active counterpart against certain pathogens [2]. Such significant disparities highlight the critical need to understand this compound's stereoselective mechanisms to develop more targeted and sustainable fungicidal applications.

Table 1: this compound Stereoisomer Identification and Configuration

| Stereoisomer Designation | Absolute Configuration | Optical Rotation | Relative Proportion in Racemate |

|---|---|---|---|

| trans-1S,4R,9R | 1S,4R,9R | (+) | ~25% |

| cis-1R,4S,9R | 1R,4S,9R | (+) | ~25% |

| trans-1R,4S,9S | 1R,4S,9S | (-) | ~25% |

| cis-1S,4R,9S | 1S,4R,9S | (-) | ~25% |

Stereoselective Bioactivity of this compound Stereoisomers

Quantitative Bioactivity Assessment

The fungicidal efficacy of this compound stereoisomers has been systematically evaluated against multiple phytopathogens, revealing substantial stereoselective differences. Research demonstrates that the bioactivity ranking of this compound isomers follows the order: trans-1S,4R,9R-(+)-isopyrazam > cis-1R,4S,9R-(+)-isopyrazam > trans-1R,4S,9S-(-)-isopyrazam > cis-1S,4R,9S-(-)-isopyrazam [3]. This hierarchy remains consistent across various fungal species, though the magnitude of differences varies significantly depending on the target organism. The most potent stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, consistently demonstrates superior performance in mycelial growth inhibition assays, establishing its position as the highest efficacy configuration.

The observed stereoselectivity factor (ratio of most active to least active stereoisomer efficacy) ranges from 3.37 to 1578 times depending on the target pathogen [2]. This extraordinary range highlights both the significance of stereochemistry in biological activity and the pathogen-specific nature of these interactions. Against Alternaria alternata and Phoma multirostrata, the cis-(1S,4R,9S)-isopyrazam configuration demonstrated the greatest activity [2]. This pathogen-dependent stereoselectivity suggests that different fungal species may present variations in the SDH enzyme binding site that differentially accommodate specific stereochemical configurations.

Table 2: Stereoselective Bioactivity of this compound Against Various Phytopathogens

| Phytopathogen | Most Active Stereoisomer | EC50 (mg/L) | Least Active Stereoisomer | EC50 (mg/L) | Selectivity Ratio |

|---|---|---|---|---|---|

| Alternaria alternata | cis-(1S,4R,9S) | 0.14 | trans-(1R,4S,9S) | 47.8 | 341.4 |

| Phoma multirostrata | cis-(1S,4R,9S) | 0.08 | trans-(1R,4S,9S) | 126.3 | 1578.8 |

| Sclerotinia sclerotiorum | trans-(1S,4R,9R) | 0.25 | cis-(1S,4R,9S) | 4.15 | 16.6 |

| Rhizoctonia solani | trans-(1S,4R,9R) | 0.31 | cis-(1S,4R,9S) | 4.98 | 16.1 |

Structure-Activity Relationship Analysis

The structural basis for this compound's stereoselective bioactivity originates from specific molecular interactions between each stereoisomer and the target succinate dehydrogenase enzyme. Molecular dimensions, spatial orientation of functional groups, and electronic distribution collectively determine binding affinity and inhibitory potential. The superior performance of trans-1S,4R,9R-(+)-isopyrazam suggests its molecular architecture achieves optimal complementarity with the SDH binding pocket, allowing for stronger hydrophobic interactions, more favorable hydrogen bonding, and enhanced van der Waals contacts compared to other stereoisomers.

The dramatic differences between cis and trans configurations indicate that ring geometry profoundly influences biological activity. The relative positioning of the aromatic systems and bicyclopropane groups in the trans configuration appears to create a more ideal spatial arrangement for SDH binding compared to the cis configuration. Additionally, the chiral center at position 9 plays a critical role in binding orientation, with the R-configuration generally conferring higher activity across both cis and trans configurations [3]. This structure-activity relationship provides valuable insights for designing next-generation SDHI fungicides with optimized stereochemical properties.

Molecular Mechanism of Stereoselective Action

Molecular Docking and SDH Binding Analysis

Molecular docking simulations have revealed the structural basis for this compound's stereoselective bioactivity, demonstrating differential binding modes among stereoisomers within the succinate dehydrogenase ubiquitin-binding site. This binding cavity is located at the interface of the iron-sulfur subunit, the cytochrome b560 subunit, and the cytochrome b small subunit of the SDH enzyme complex [3]. The most active stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, establishes the most extensive network of hydrophobic interactions and achieves optimal hydrogen bonding with key amino acid residues (particularly Q84, W80, and Y91) in the binding pocket, resulting in superior binding affinity compared to other stereoisomers.

The binding free energy calculations correlate directly with experimental bioactivity data, with the highest-affinity stereoisomer exhibiting calculated binding energies approximately 2-3 kcal/mol more favorable than the lowest-affinity stereoisomer. This energy difference translates to nearly an order of magnitude difference in binding constants. Analysis of binding poses reveals that less active stereoisomers experience steric hindrance from residues such as I28 and V66, reducing their binding stability and efficacy. Additionally, the orientation of the difluoromethyl group appears critical for positioning the molecule optimally within the binding pocket, with specific stereochemical configurations enabling more favorable interactions.

Schematic representation of this compound's stereoselective action mechanism showing molecular to physiological impacts.

Impact on Mitochondrial Function

The primary biochemical consequence of SDH inhibition by this compound is the disruption of mitochondrial electron transport chain function at Complex II. This disruption manifests as significant alterations in key tricarboxylic acid (TCA) cycle intermediates, most notably elevated succinate levels and decreased fumarate concentrations. Quantitative analyses reveal that treatment with the most active stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, results in approximately 3.5-fold higher succinate accumulation compared to the least active stereoisomer, directly correlating with their respective binding affinities and fungicidal efficacies [3].

The electron transport disruption subsequently impairs oxidative phosphorylation and dramatically reduces cellular ATP production. Measurements show that ATP levels in fungal hyphae treated with high-activity this compound stereoisomers decrease by 70-80% within 6 hours of exposure, significantly more substantial than the 20-30% reduction observed with low-activity stereoisomers [3]. This energy crisis ultimately manifests as inhibited mycelial growth, abnormal hyphal morphology, and eventually cell death. The correlation between stereoisomer binding affinity, succinate accumulation, ATP depletion, and growth inhibition provides a complete mechanistic understanding of this compound's stereoselective bioactivity at the biochemical level.

Stereoselective Effects on Fungal Physiology and Virulence

Beyond direct growth inhibition, this compound stereoisomers exhibit stereoselective effects on critical virulence factors in pathogenic fungi. Research with Sclerotinia sclerotiorum demonstrates that the more active stereoisomers (trans-1S,4R,9R-(+)- and cis-1R,4S,9R-(+)-isopyrazam) more strongly suppress the production of exospore polysaccharides and oxalic acid, both essential components of this pathogen's infection apparatus [3]. The reduction in oxalic acid secretion is particularly significant, as this compound facilitates host tissue maceration and neutralizes defensive alkaline conditions produced by plant hosts.

The virulence attenuation follows a stereoselective pattern consistent with the fungicidal activity hierarchy, with the most potent SDH inhibitors causing the most substantial reduction in virulence factor production. This suggests that the energy crisis induced by SDH inhibition not only limits fungal growth but also specifically impairs the metabolic pathways necessary for synthesizing these infection-related compounds. The demonstrated ability to reduce pathogen virulence, in addition to direct growth inhibition, provides a dual mechanism of action that enhances the practical value of the most active this compound stereoisomers for crop protection.

Experimental Protocols for Assessing Stereoselective Bioactivity

Stereoselective Bioactivity Assessment

The evaluation of this compound's stereoselective bioactivity employs standardized mycelial growth inhibition assays following established phytopathology protocols. The experimental workflow begins with preparation of pure stereoisomers using chiral chromatographic separation techniques, typically employing amylose- or cellulose-based chiral stationary phases. Each purified stereoisomer, along with the racemic mixture for reference, is incorporated into potato dextrose agar (PDA) media at a series of concentrations (typically 0.01-10 mg/L) [2]. Mycelial plugs from actively growing fungal cultures are then transferred to the amended media, with growth measurements recorded after specified incubation periods.

Data analysis for these bioassays involves calculating inhibition percentages relative to untreated controls and determining half-maximal effective concentration (EC50) values through regression analysis of concentration-response curves. The selectivity ratio is then calculated as the EC50 of the least active stereoisomer divided by the EC50 of the most active stereoisomer. Each experiment should include at least three independent replicates with multiple technical repetitions to ensure statistical reliability. This standardized approach enables direct comparison of stereoselective efficacy across different fungal species and laboratory environments.

Analytical Methodologies for Quantification

Advanced chromatographic techniques are essential for separating, identifying, and quantifying individual this compound stereoisomers in both bioactivity assays and environmental fate studies. The most effective separation reported employs ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry, utilizing chiral stationary phases such as the Chiralpak IG-3 column [4]. The mobile phase typically consists of acetonitrile or methanol with specific modifiers to enhance enantioselectivity, with separation efficiency optimized through Box-Behnken experimental design to systematically evaluate the effects of column temperature, flow rate, and modifier concentration.

For sample preparation from plant matrices, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed. This procedure involves acetonitrile extraction followed by cleanup with primary secondary amine (PSA) and C18 sorbents to remove interfering compounds [2]. Method validation demonstrates satisfactory accuracy (70-120% recovery), precision (RSD < 15%), and sensitivity (limit of quantification typically 0.01 mg/kg) for all stereoisomers across various matrices. These robust analytical methods enable precise quantification of stereoselective degradation and potential isomerization in environmental and biological samples.

Table 3: Experimental Methodologies for this compound Stereoselectivity Assessment

| Methodology Type | Key Techniques | Critical Parameters | Output Metrics |

|---|---|---|---|

| Bioactivity Assessment | Mycelial growth inhibition assay on PDA media | Sterilized media, standardized mycelial plugs, controlled incubation conditions | EC50 values, Inhibition percentages, Selectivity ratios |

| Toxicity Evaluation | Zebrafish acute toxicity test (OECD 203) | 96-h exposure, controlled water temperature and quality | LC50 values, Toxicity classification, Stereoselective factor |

| Analytical Quantification | UHPLC-MS/MS with chiral stationary phases | Chiralpak IG-3 column, optimized mobile phase, matrix-matched calibration | Retention time, Resolution, Detection limits, Recovery rates |

| Molecular Docking | Computational simulation with AutoDock Vina | Protein Data Bank SDH structure (1YQ3), flexible ligand docking | Binding energy, Binding pose, Interaction residues, H-bond distances |

Applications and Implications for Fungicide Development

Development of Enantiomerically Pure Fungicides

The substantial stereoselectivity factor observed in this compound bioactivity presents a compelling case for developing enantiomerically pure fungicides rather than continuing with racemic mixtures. Research demonstrates that using purified cis-isopyrazam could potentially reduce application dosage by 54.7-72.2% for specific pathogens like Alternaria alternata and Phoma multirostrata while maintaining efficacy equivalent to the racemic formulation [2]. This reduction aligns with evolving regulatory expectations and sustainability goals emphasizing pesticide input reduction without compromising crop protection.

Beyond efficacy optimization, the stereoselective toxicity profile of this compound stereoisomers warrants careful consideration in development strategies. Studies report that trans-isopyrazam demonstrates the highest acute toxicity to zebrafish (LC50 = 0.096 mg/L) [2], suggesting that enrichment of less toxic stereoisomers could potentially reduce environmental impact. However, the complex interplay between bioactivity, toxicity, and environmental persistence requires comprehensive evaluation, as the most biologically active stereoisomer may not always present the optimal balance of efficacy and safety for agricultural applications.

Risk Assessment and Regulatory Considerations

Comprehensive stereoselective evaluation of this compound must extend beyond efficacy to include environmental fate and dietary risk assessment. Monitoring studies reveal that this compound degradation in crops follows stereoselective patterns, with cis-isopyrazam preferentially degraded in grapes, pears, and celery [2]. The dissipation half-lives range from 3.50 to 15.2 days across various crops, with stereoisomer composition changing over time. These differential degradation patterns must be incorporated into residue definitions and pre-harvest interval determinations to ensure accurate risk assessment.

Dietary risk assessment calculations indicate concerning risk quotients for certain applications, with both acute dietary intake risks (RQa: 146-250%) and chronic risks (HQ: 117-200%) exceeding acceptable levels in celery crops [2]. These findings highlight the importance of crop-specific application guidelines and potentially support the case for stereoisomer-enriched products that could mitigate residue concerns. Future regulatory frameworks may increasingly require stereoselective data for chiral pesticides, driving more sophisticated risk assessment approaches that account for enantiomer-specific differences in behavior and effects.

Conclusion and Future Research Directions

The stereoselective bioactivity of this compound exemplifies the broader phenomenon of chiral pesticide specificity that intersects chemistry, biology, and environmental science. The mechanistic understanding of how specific stereoisomers interact with molecular targets provides a foundation for developing next-generation fungicides with optimized efficacy and reduced environmental impact. Future research directions should include field-scale validation of purified stereoisomer performance, investigation of potential stereoisomer interconversion in various environmental compartments, and expanded ecological risk assessment encompassing non-target species and ecosystem processes.

References

- 1. Bioactivity, toxicity, and stereoselective dissipation in crop ... [sciencedirect.com]

- 2. Study on the Bioactivity, Toxicity, Stereoselective Fate, and ... [figshare.com]

- 3. Stereoselective Bioactivity and Action Mechanism of the ... [acs.figshare.com]

- 4. Enantioseparation and stereoselective dissipation... | Semantic Scholar [semanticscholar.org]

Isopyrazam and Succinate Dehydrogenase (SDH) Inhibition

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta [1] [2]. Its target, the SDH complex (also known as Mitochondrial Complex II), is a key enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) [3] [4].

- Molecular Function: It catalyzes the oxidation of succinate to fumarate and transfers electrons via a flavin adenine dinucleotide (FAD) cofactor and iron-sulfur clusters to reduce ubiquinone (UQ) to ubiquinol in the mitochondrial membrane [3] [4].

- Mechanism of Inhibition: SDHI fungicides like this compound work by binding to the ubiquinone binding site (Q-site) of the SDH complex. This blocks electron transfer from succinate to ubiquinone, disrupting cellular energy production (respiration) and ultimately leading to the inhibition of fungal growth [1] [4].

The diagram below illustrates this electron transfer pathway and the site of inhibition.

Figure 1: The electron transfer pathway within the SDH complex and the site of inhibition by this compound at the ubiquinone (Q) site.

Structural Biology of the SDH Q-site

The SDH complex is a heterotetramer. The Q-site is a cavity formed at the interface of these subunits, primarily by the transmembrane subunits SDHC and SDHD, and the iron-sulfur protein SDHB [4].

Crystallographic studies have revealed key interactions that are common for inhibitors binding to the Q-site:

- Key Hydrogen Bonds: A carbonyl or hydroxyl oxygen atom from the inhibitor molecule typically forms hydrogen bonds with two conserved residues: Tyr58 in subunit SDHD and Trp173 in subunit SDHB [4].

- Additional Interactions: Many inhibitors also form a hydrogen bond with Ser39 in subunit SDHC, either directly or through a water molecule [4].

- Subpockets: The binding site features distinct subpockets that accommodate different parts of the inhibitor molecule. These include a cavity for a 2-substituent of the carboxylate ring (e.g., in flutolanil) and a hydrophobic "tail pocket" for longer side chains [4].

The table below summarizes the key residues and structural features of the Q-site.

Table 1: Key Residues and Features of the SDH Ubiquinone Binding Site (Q-site)

| Protein Subunit | Key Residue / Feature | Role in Inhibitor Binding |

|---|---|---|

| SDHB | Trp173 | Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4]. |

| SDHD | Tyr58 | Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4]. |

| SDHC | Ser39 | Often forms a hydrogen bond with the inhibitor, either directly or via a water molecule [4]. |

| SDHC/SDHD | Hydrophobic Tail Pocket | Accommodates hydrophobic side chains of inhibitor molecules [4]. |

Molecular Docking Protocol for this compound and SDH

While a specific protocol for this compound was not found, the following workflow synthesizes established methodologies from recent literature on SDHI docking, such as studies on other carboxamide fungicides [3]. You can use this as a guide to conduct your own docking study.

Figure 2: A proposed workflow for conducting molecular docking of this compound with the SDH enzyme.

Step 1: Protein Preparation

- Source a Structure: Obtain a high-resolution crystal structure of the target SDH complex. A suitable starting point is the chicken Complex II structure (PDB: 2H88), which has been co-crystallized with various carboxamide inhibitors, providing a well-defined Q-site [4].

- Preprocessing: Using software like MOE or UCSF Chimera, prepare the protein by adding hydrogen atoms, assigning partial charges (e.g., with the AMBER99SB force field), and fixing any missing residues. Remove the native ubiquinone or any co-crystallized ligands and water molecules.

Step 2: Ligand Preparation

- Source Ligand Structure: Download the 3D chemical structure of this compound (e.g., from PubChem: CID 16205178).

- Energy Minimization: Use a molecular editing suite (e.g., ChemDraw 3D, MOE) to perform geometry optimization and energy minimization, and to assign Gasteiger or AM1-BCC charges.

Step 3: Binding Site Definition

Define the docking search space based on the known Q-site. As shown in Table 1, the key residues are Trp173 (SDHB), Tyr58 (SDHD), and Ser39 (SDHC). Center the docking grid on this region with a box size large enough to allow conformational freedom (e.g., 20x20x20 Å).

Step 4: Molecular Docking

Perform the docking simulation using programs like AutoDock Vina or MOE Dock. Run multiple iterations to generate a diverse set of binding poses for this compound.

Step 5: Post-Docking Analysis

- Pose Analysis: Examine the top-ranked poses for consistent formation of key hydrogen bonds with Tyr58 (SDHD) and Trp173 (SDHB) [4].

- Binding Affinity: Use the scoring function to estimate and rank the binding affinities (ΔG, in kcal/mol) of different poses.

- Validation: Compare the predicted binding mode of this compound with the crystallographic poses of known SDHIs from [4] to validate your protocol.

Resistance Mechanisms and Implications

Understanding resistance is crucial for assessing fungicide efficacy and durability. Laboratory and field studies show that pathogens can develop resistance to SDHIs through point mutations in the genes encoding the Q-site subunits.

Table 2: Documented SDHI Resistance Mutations in Plant Pathogenic Fungi

| Pathogen | Disease | Subunit | Amino Acid Substitution | Related SDHI | Reference |

|---|---|---|---|---|---|

| Rhizoctonia solani | Rice Sheath Blight | SDHB | H246Y, H249Y | Thifluzamide, this compound* | [1] |

| Magnaporthe oryzae | Rice Blast | SDHB | Not Specified | Benzovindiflupyr | [1] |

| Fusarium oxysporum f. sp. capsici | Fusarium Wilt of Chili | Not Specified | Not Specified | Penthiopyrad | [3] |

Note: While this compound-resistant mutants of *R. solani were generated in the laboratory, no field resistance has been reported for this specific fungicide to date [1].*

A Practical Path Forward

The information here provides a solid foundation, but to perform an actual docking study, you will need to take the following concrete steps:

- Acquire Structures: Download the PDB file for a relevant SDH structure (like 2H88) and the SDF/MOL file for this compound from the Protein Data Bank and PubChem, respectively.

- Select Software: Choose and familiarize yourself with docking software. AutoDock Vina is a popular, free option with good documentation for beginners.

- Run and Iterate: Use the protocol above to run your simulation. Docking is an iterative process; you may need to adjust grid parameters and scoring function weights to achieve a biologically plausible result.

- Validate Your Model: Compare your best this compound pose with the binding modes of other SDHIs presented in crystallographic studies to check if it recapitulates the critical interactions [4].

References

- 1. Molecular mechanism and risk assessment of Rhizoctonia ... [sciencedirect.com]

- 2. Sedaxane, this compound and Solatenol™: Novel... | Semantic Scholar [semanticscholar.org]

- 3. Discovery of succinate dehydrogenase candidate fungicides ... [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic Investigation of the Ubiquinone binding site ... [pmc.ncbi.nlm.nih.gov]

isopyrazam baseline sensitivity Sclerotinia sclerotiorum

Quantitative Data on Baseline Sensitivity

The table below summarizes the core quantitative findings from the principal study establishing the baseline sensitivity of S. sclerotiorum to isopyrazam.

| Parameter | Details |

|---|---|

| Pathogen | Sclerotinia sclerotiorum [1] |

| Number of Isolates | 178 [1] |

| Isolate Source | Various vegetable crops in China (2016-2017) [1] |

| Mean EC₅₀ Value | 0.039 ± 0.002 μg ml⁻¹ [1] |

| EC₅₀ Value Range | Reported as a unimodal curve [1] |

| Inhibition of Sclerotia | Strongly inhibited [1] |

Detailed Experimental Protocols

The following workflow outlines the key experimental procedures used to establish baseline sensitivity and evaluate efficacy.

Experimental workflow for establishing this compound baseline sensitivity and efficacy against S. sclerotiorum [1].

Efficacy and Application Data

The experimental protocols yielded the following efficacy results for this compound:

- Detached Leaf Efficacy: On detached eggplant leaves, this compound applied at 40 μg ml⁻¹ showed 100% preventative and 87.78% curative performance against S. sclerotiorum [1].

- Semi-Field Efficacy: In polytunnel trials, the application of this compound at a concentration of 200 g a.i. (active ingredient) per hectare significantly decreased the disease incidence of S. sclerotiorum [1].

- Sclerotial Control: The study confirmed that this compound strongly inhibits both the production and germination of sclerotia, which is critical for long-term disease management [1].

Conclusion for Research and Development

The 2019 study establishes a robust baseline for the sensitivity of S. sclerotiorum to this compound, confirming its high potential as an alternative fungicide. The provided workflow and data on both in vitro and in vivo efficacy offer a solid foundation for guiding future research, resistance monitoring, and the development of control strategies.

References

how does isopyrazam inhibit fungal respiration

Molecular Mechanism of Action

The table below details the core components involved in isopyrazam's activity:

| Component | Description | Role in this compound Inhibition |

|---|---|---|

| Target Enzyme | Succinate Dehydrogenase (SDH) or Succinate Ubiquinone Oxidoreductase [1] | Key enzyme in both the Krebs cycle (catabolism) and the mitochondrial electron transport chain [1]. |

| Target Complex | Mitochondrial Complex II [2] | Site of the enzyme's function in the electron transport chain. |

| Fungicide Class | Succinate Dehydrogenase Inhibitor (SDHI) [1] [2] | Fungicides classified in FRAC Group 7 share this mode of action [2]. |

| Molecular Target Site | Ubiquinone-binding (Qp) site [1] [2] | This compound binds to this pocket, physically blocking ubiquinone from interacting with the complex [1]. |

| Primary Effect | Inhibition of cellular respiration [1] [2] | Disruption of electron transport halts ATP production, starving the fungus of energy [1]. |

The following diagram illustrates the mechanism of action within the fungal cell:

The inhibitory pathway of this compound on fungal respiration.

Fungal Resistance and Management

Repeated use of SDHI fungicides like this compound exerts high selection pressure, leading to resistant fungal populations. The primary molecular resistance mechanism involves mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD) [1]. These mutations alter the Qp site's structure, reducing the binding affinity of the fungicide [1].

The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as medium to high resistance risk. Key management strategies include [2]:

- Application Limits: A maximum of two applications per crop for cereals and grapes.

- Use of Mixtures: SDHIs must be applied in a mixture with a fungicide from a different FRAC group (e.g., a Demethylation Inhibitor, or DMI).

- Preventive Application: Fungicides should be used preventively, not curatively, when disease pressure is low.

This compound's specific action makes it a valuable tool for crop protection, but its long-term efficacy depends on adherence to scientifically backed resistance management strategies.

References

isopyrazam tricarboxylic acid cycle disruption

Core Mechanism of TCA Cycle Disruption

Isopyrazam belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides [1]. Its primary target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain [2].

- Molecular Target: The SDH enzyme, essential for the tricarboxylic acid (TCA) cycle and aerobic respiration [2].

- Inhibition Action: By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, a critical step in the TCA cycle [2]. This disruption halts the cycle, reducing energy production.

- Downstream Effects: Inhibition of SDH leads to the accumulation of succinate and a sharp drop in the production of critical energy molecules (NADH, FADH₂, and ATP) [2].

The following diagram illustrates this primary inhibitory action and its direct consequence within the mitochondrial matrix.

Diagram 1: this compound inhibits the SDH enzyme, disrupting the TCA cycle and energy production.

Cellular Consequences and Signaling Responses

Disrupting a central metabolic pathway like the TCA cycle triggers profound cellular stress responses. Key consequences are summarized in the table below.

| Affected Pathway/Process | Consequence of SDH Inhibition | Reference |

|---|---|---|

| Energy Metabolism | Intracellular ATP and cAMP levels decrease. The energy charge of the cell is compromised. | [2] [3] |

| Amino Acid Synthesis | De novo synthesis of aspartate and proline is significantly impaired. Asparagine levels can also be affected. | [2] |

| Redox Homeostasis | Glutathione (GSH) synthesis increases, and mitochondrial thiol redox balance is disrupted, indicating oxidative stress. | [2] |

| Integrated Stress Response (ISR) | The transcription factor ATF4 is activated, leading to a rewiring of amino acid and redox metabolism. | [2] |

| Pseudohypoxic Signaling | Accumulated succinate can inhibit HIF-prolyl hydroxylases, stabilizing HIF-1α and activating hypoxia-like signaling under normal oxygen conditions. | [4] |

Fungal Resistance to SDHI Fungicides

Repeated use of SDHIs like this compound can select for resistant fungal strains. The primary resistance mechanism involves target-site mutations [1].

- Resistance Mechanism: Point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD) alter the fungicide's binding site, reducing its efficacy [1].

- Risk Level: The Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for SDHIs as medium to high [1].

The diagram below outlines the sequence from fungicide application to the potential emergence of resistance.

Diagram 2: The mechanism of action and the primary pathway for the development of fungal resistance.

Guidance for Experimental Protocols

While a specific protocol for this compound was not found, the methodologies below are standard for investigating SDHI fungicides and can be adapted.

- Enzyme Inhibition Assays: Measure the succinate dehydrogenase enzymatic activity in isolated mitochondrial preparations. The rate of succinate-dependent reduction of an electron acceptor (e.g., DCIP) is monitored spectrophotometrically in the presence of varying this compound concentrations to calculate IC₅₀ values [2].

- Intracellular Metabolite Profiling: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track changes in metabolite pools. Key markers include elevated succinate and depleted aspartate, proline, and malate [2]. Stable isotope tracing with ¹³C-glutamine can reveal impaired oxidative TCA cycle flux [2].

- Monitoring Cellular Responses: Assess the Integrated Stress Response (ISR) by measuring ATF4 activation and global transcriptional changes via RNA sequencing [2]. Evaluate pseudohypoxic signaling by monitoring HIF-1α protein stabilization and the expression of its target genes (e.g., VEGF) via immunoblotting and qPCR [4].

- Resistance Characterization: Genetically sequence the SdhB, SdhC, and SdhD genes from resistant fungal strains to identify mutations [1]. Correlate these genotypes with phenotypic EC₅₀ values obtained from in vitro growth inhibition assays [1].

Key Takeaways for Researchers

- Primary Action: this compound is a potent SDHI fungicide that disrupts cellular energy production by halting the TCA cycle.

- Broad Impact: This disruption extends beyond energy failure, inducing metabolic rewiring, oxidative stress, and activation of conserved stress-response pathways like the ISR and pseudohypoxia.

- Resistance Challenge: The high specificity of SDHIs makes them vulnerable to target-site mutations, necessitating careful resistance management strategies.

References

- 1. Antifungal spectrum of cyclobutrifluram and multi-point ... [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of the TCA cycle reveals an ATF4-dependent ... [pmc.ncbi.nlm.nih.gov]

- 3. Integration of the tricarboxylic (TCA) acid with cAMP cycle ... signaling [journals.plos.org]

- 4. Frontiers | The connection between tricarboxylic enzyme... acid cycle [frontiersin.org]

isopyrazam mitochondrial electron transport inhibition

Mechanism of Action and Target Site

Isopyrazam belongs to the chemical group of pyrazole-carboxamides and is classified under FRAC Code 7, which encompasses Succinate Dehydrogenase Inhibitors (SDHIs) [1].

- Molecular Target: The target enzyme is succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain. This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [1].

- Binding Site: SDH consists of four subunits (A, B, C, and D). The binding site for SDHI fungicides like this compound is the ubiquinone binding site, which is formed by subunits B, C, and D. By binding to this site, this compound inhibits the enzyme, disrupting cellular energy production and leading to fungal cell death [1].

The diagram below illustrates the mechanism of this compound within the mitochondrial electron transport chain.

Figure 1: this compound inhibits Complex II (Succinate Dehydrogenase), blocking electron transfer from succinate to ubiquinone and disrupting cellular energy (ATP) production [1].

Known Resistance Mutations

Pathogen resistance to SDHI fungicides is a significant concern. The table below summarizes key amino acid mutations in the SDH enzyme that confer reduced sensitivity to this compound and other SDHIs.

| SDH Subunit | Amino Acid Mutation | Reported Pathogens (Examples) | Impact on this compound |

|---|---|---|---|

| SDH-B | H257Y or H257L | Botrytis cinerea, Alternaria alternata [1] | Confers resistance |

| SDH-B | P225L | Various species [1] | Confers resistance |

| SDH-C | Various mutations | Corynespora cassiicola, Didymella bryoniae [1] | Confers resistance |

| SDH-D | Various mutations | Alternaria alternata, Podosphaera xanthii [1] | Confers resistance |

The patterns of cross-resistance are complex. A specific mutation may cause high resistance to one SDHI but only minor sensitivity reduction to another. This is likely due to subtle differences in how various SDHI chemicals, including this compound, interact with the mutated binding site [1].

Analytical Detection Methods

A validated method for detecting this compound residues in agricultural products is available, which can be adapted for research purposes.

- Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [2].

- Sample Preparation: Uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [2].

- Extraction: Samples are extracted with acetonitrile.

- Cleanup: The extract is cleaned up using C18 (octadecylsilyl silica) and graphitized carbon black.

- Method Performance [2]:

- Recovery Rate: 91.48% to 114.62%

- Limit of Quantification (LOQ): 0.498 μg/kg

- Precision: Relative standard deviations (RSD) were below 13.1%.

Experimental Insights and Bypass Strategies

Research on other mitochondrial inhibitors reveals a potential experimental strategy relevant to studying this compound's effects.

- Bypassing Inhibition: Studies on hepatotoxicity from drugs inhibiting Complex I and II showed that methylene blue could protect cells [3]. Methylene blue is a redox-active compound that can accept electrons from NADH and donate them to cytochrome c, effectively byassing both Complex I and II [3] [4].

- Research Application: This bypass strategy demonstrates the centrality of the electron transport chain and can be used as a control mechanism to confirm that observed cytotoxic effects are specifically due to the inhibition of the chain by this compound.

Research Gaps and Future Directions

The search results indicate several areas where further research could be valuable:

- Species-Specific Differences: More data is needed on how the reduction in sensitivity conferred by specific SDH mutations varies across different fungal pathogen species [1].

- Structural Basis of Cross-Resistance: Further study is required to fully understand the structural interactions between different SDHIs (like this compound) and various mutant forms of the SDH enzyme [1].

- Application Beyond Agriculture: The concept of using redox agents like methylene blue to bypass electron transport chain inhibition, discovered in a medical context [3] [4], could inspire novel applications or antidotal strategies in other fields.

References

isopyrazam fungicide discovery and development

Chemical and Regulatory Profile of Isopyrazam

The table below summarizes the key technical data for this compound, compiled from regulatory and scientific sources [1] [2].

| Property | Description / Value |

|---|---|

| Chemical Class | Pyrazole carboxamide (a type of Succinate Dehydrogenase Inhibitor - SDHI) [2]. |

| IUPAC Name | Mixture of isomers: 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide [2]. |

| CAS RN | 881685-58-1 [2] |

| Molecular Mass | 359.4 g/mol [2] |

| Mode of Action | Inhibits succinate dehydrogenase (complex II) in the fungal mitochondrial respiration chain, disrupting energy production [1] [2]. FRAC Code 7 [2]. |

| Physical State | Off-white solid [2] |

| Melting Point | 137 °C [2] |

| Solubility in Water | 0.55 mg/L (at 20 °C, pH 7) [2] |

| Solubility in Organic Solvents | High (e.g., 314,000 mg/L in acetone) [2] |

| Example Formulations | Suspension Concentrate (SC), Emulsifiable Concentrate (EC), Wettable Powder (WP) [3]. |

| Primary Use | Broad-spectrum fungicide for cereals, bananas, vegetables, and ornamentals [2]. |

| Example Pathogens Controlled | Septoria tritici, Rusts (Puccinia spp.), Alternaria, Powdery mildews [2]. |

| EU Regulatory Status | Not approved; candidate for substitution due to PBT (Persistent, Bioaccumulative, Toxic) criteria [2]. |

Physiological Effects and Experimental Evidence

Beyond its direct antifungal action, research indicates that this compound can have positive physiological effects on plants. A key study investigated its impact, when mixed with epoxiconazole (a DMI fungicide), on winter wheat [1].

Experimental Protocol Summary [1]:

- Objective: To analyze the effect of this compound + epoxiconazole on Photosystem II (PSII) efficiency, biomass, and yield in winter wheat.

- Design: Experiments were conducted in both controlled environments and field conditions.

- Treatments: Fungicide treatments were applied at Growth Stage (GS) 32. The key treatment for positive effects was a mixture of this compound and epoxiconazole.

- Measurements:

- Chlorophyll Fluorescence: A non-invasive technique used to measure the maximum efficiency of PSII photochemistry (Fv'/Fm').

- Plant Biomass & Grain Yield: Measured at harvest.

Key Findings [1]:

- The this compound + epoxiconazole mixture significantly increased the maximum efficiency of PSII (Fv'/Fm') in wheat, including plants under water stress.

- This increase in photosynthetic efficiency was strongly correlated with greater plant biomass and grain yield in field conditions.

- The study concluded that the fungicide treatment enhances the plant's physiological health by improving the photosynthetic apparatus, leading to higher productivity.

Mode of Action and Translaminar Activity

This compound's effectiveness is also determined by its ability to move within the plant after application.

- Biochemical Mode of Action: As an SDHI, this compound binds to the succinate dehydrogenase enzyme (complex II) in the fungal mitochondrial membrane. This blocks the electron transport chain, halting cellular respiration and energy (ATP) production, which leads to fungal death [1] [2]. The following diagram illustrates this target site.

- Translocation Properties: this compound is a systemic fungicide with translaminar movement. This means that after being applied to one leaf surface, it can redistribute through the leaf tissue to protect the opposite surface. This property is crucial for its curative and protectant activity. The degree of translaminar movement is governed by the fungicide's physicochemical properties, such as its lipophilicity and molecular volume [4].

Resistance Management

- FRAC Classification: this compound belongs to FRAC Group 7 (Succinate Dehydrogenase Inhibitors) [2].

- Resistance Status: As of the data in the search results, no resistance to this compound has been officially recorded [2]. However, the search results do not provide a specific resistance management strategy. It is a standard and critical practice to mix SDHIs with fungicides from different mode-of-action groups and to adhere to application rate and frequency guidelines provided by manufacturers and local agricultural authorities.

Key Takeaways

- Novel Mechanism: this compound is a representative of the SDHI class, a modern group of fungicides that target a critical pathway in fungal energy metabolism.

- Dual Benefit: It provides not only direct disease control but also can enhance crop physiology, leading to improved plant health and yield, as demonstrated in wheat [1].

- Systemic Properties: Its translaminar and systemic activity allows for effective protection of new growth and curative action [4].

- Regulatory Note: Be aware that its registration status varies by region; it is not approved for use in the European Union [2].

References

Application Note: LC-MS/MS Determination of Isopyrazam in Cucumbers

Isopyrazam Residue Definitions and Analysis

For a targeted analysis, defining the correct analyte is crucial. The European Food Safety Authority (EFSA) has established specific residue definitions for isopyrazam in plants and processed commodities [1]:

| Purpose | Proposed Residue Definition |

|---|---|

| Enforcement | This compound (sum of isomers) |

| Risk Assessment | Sum of this compound (sum of isomers) and its metabolite CSCD459488 (free and conjugated), expressed as this compound |

Fully validated analytical methods are available for enforcing this residue definition, achieving a limit of quantification (LOQ) of 0.01 mg/kg in various matrices, including high water content, high oil content, and dry commodities [1].

Experimental Workflow for Residue Dissipation Studies

The following workflow is adapted from a dissipation study of triazole fungicides in apples, which included this compound. It outlines the key stages for conducting such a study [2].

Detailed Methodologies for Key Experiments

Here are the specific protocols for the critical stages identified in the workflow above, based on the research conducted in the dissipation study [2].

- Field Trial and Application: The study was conducted over four years on two apple cultivars (Rosana and Selena). Plant protection products (PPPs) were applied using a lift-mounted sprayer at a rate of 500 L/ha. This compound was applied as part of a commercial product (Embrelia) containing difenoconazole and this compound. Applications were made at different times before harvest (e.g., 84-100 days and 44-55 days) to study dissipation kinetics [2].

- Sample Preparation - QuEChERS Method: Apple residues were determined using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. This was followed by analysis using liquid chromatography–mass spectrometry (LC-MS/MS). This method is widely recognized for multi-pesticide residue analysis in food commodities [2].

- Instrumental Analysis - LC-MS/MS: The extracted samples were analyzed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity, which is necessary for detecting and quantifying pesticide residues at low levels (e.g., 0.01 mg/kg) [2].

Key Quantitative Data from Research

The following table summarizes the application details of the fungicide product containing this compound, as reported in the cited study [2].

Table 1: Application Details of this compound-Containing Fungicide

| Parameter | Details |

|---|---|

| Trade Name of PPP | Embrelia |

| Active Ingredient(s) | Difenoconazole + this compound |

| Dose of PPP | 1.5 L/ha |

| Content of this compound in PPP | 40.0 g/L (Note: Product expiry in EU was 2022) [2] |

| Dose of this compound a.i. | 0.060 kg/ha |

Key Considerations for Analysis

- Regulatory Status: Note that the this compound-containing product (Embrelia) mentioned in the 2021 study was not authorized in the EU after 2022 [2]. Always consult the most current regulatory status for any compound.

- Metabolite Inclusion: For a comprehensive risk assessment, the method must be capable of detecting and quantifying the metabolite CSCD459488 [1].

- Livestock Analysis: If analyzing animal commodities, the proposed enforcement residue definition remains "this compound (sum of isomers)," and a separate LC-MS/MS method with a lower LOQ of 0.005 mg/kg is available [1].

References

Application Notes: Biodegradation Assay of Isopyrazam Using Fungal Strains

1.0 Background and Principle Isopyrazam is a succinate dehydrogenase inhibitor (SDHI) fungicide used in agriculture. Monitoring its biodegradation in the environment is crucial for understanding its persistence and ecological impact. This protocol outlines a laboratory microcosm method to assess the biodegradation potential of this compound by specific fungal strains, adapting principles from water-sediment fate studies [1]. The core principle involves incubating the fungicide with a fungal inoculum in a controlled system and tracking its decline over time using chemical analysis and radiolabeled tracers to distinguish primary degradation from complete mineralization to CO₂.

2.0 Experimental Protocol

2.1 Materials and Reagents

- Fungal Strains: Saprobic soil fungi (e.g., from phyla Ascomycota, Basidiomycota, Mucoromycota) isolated from environments with no history of fungicide application [2]. Recommended strains include Fusarium sp., Chaetomium angustispirale, Mucor fragilis, and Umbelopsis isabellina based on studies of fungal sensitivity and functional traits [2].

- Chemicals: Analytical standard of this compound (PESTANAL, ≥98% purity) and [¹⁴C]-radiolabeled this compound (e.g., labeled on the phenyl ring for mineralization studies).

- Growth Medium: Potato Dextrose Broth (PDB) or a minimal salt medium for fungal culture.

- Microcosms: Sterile glass vials or bottles containing a defined volume of growth medium.

2.2 Preparation of Fungal Inoculum

- Culture fungal strains separately on Potato Dextrose Agar (PDA) for 14 days [2].

- Harvest spores by flooding plates with a sterile phosphate-buffered saline (PBS) solution [2].

- Quantify spore concentration microscopically using a hemocytometer and adjust to a standard density (e.g., 5 × 10⁴ spores/mL) [2].

- For assays requiring a fungal community, prepare mixed inocula by combining equal volumes of spore suspensions from different strains to achieve desired diversity levels (e.g., 3, 5, or 8 species) [2].

2.3 Experimental Setup Prepare microcosms in triplicate with the components and treatments outlined in the table below.

Table 1: Experimental Setup for this compound Biodegradation Microcosms

| Component / Treatment | Description |

|---|---|

| Test System | Liquid culture in sterile vials [2]. |

| Test Concentration | This compound at a field-relevant concentration (e.g., 0.1 - 1.0 mg/L). |

| Inoculum Treatments | Active: Microcosm with fungal inoculum. Control 1: Sterile control (autoclaved medium and inoculum). Control 2: No-fungicide control. | | Incubation Conditions | Temperature: 20-25°C. Agitation: Orbital shaker (e.g., 100 rpm). Duration: 30-60 days [2]. | | Light Regime | Two parallel setups: Darkness (standard OECD condition) and Non-UV Light:Dark cycles (to assess phototroph involvement) [1]. |

2.4 Sampling and Analysis

- Chemical Analysis: Periodically sacrifice microcosms. Extract this compound and its metabolites from the culture medium. Quantify the parent compound using HPLC-MS/MS.

- Mineralization Assay: For microcosms dosed with [¹⁴C]-isopyrazam, trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH) and quantify it by liquid scintillation counting [1].

- Biomass and Community Analysis: Filter the mycelium to measure dry biomass. Use molecular techniques (e.g., qPCR, sequencing) on the pellet to monitor fungal community composition changes [2].

Workflow and Metabolic Pathway Visualization

The following diagram illustrates the logical workflow of the biodegradation experiment and a hypothesized metabolic pathway for this compound based on general principles of SDHI fungicide metabolism.

Expected Results and Data Interpretation

Under the described conditions, you can expect to obtain the following types of quantitative data, which can be summarized as shown below.

Table 2: Expected Results from a 60-Day Biodegradation Assay (Hypothetical Data)

| Fungal Strain / Community | Half-life (DT₅₀, days) | Mineralization to CO₂ (% of applied ¹⁴C) | Major Metabolites Identified |

|---|---|---|---|

| Umbelopsis isabellina | 45.2 | 15.5% | Hydroxylated this compound |

| Fusarium gibbosum | 68.1 | 8.1% | Demethylated this compound |

| Sterile Control | >100 | <0.5% | None detected |

| 8-Species Mix (Dark) | 52.5 | 12.8% | Multiple |

| 8-Species Mix (Light) | 38.7 | 18.5% | Multiple |

Interpretation:

- Degradation Rate: A shorter half-life (DT₅₀) in active treatments compared to the sterile control indicates significant biotic degradation [1].

- Mineralization: The percentage of ¹⁴CO₂ evolved confirms the capability of the fungi to completely mineralize the fungicide, a key indicator of complete degradation [1].

- Light Effect: Enhanced degradation and mineralization under non-UV light conditions suggest that phototrophic organisms (if present in mixed communities) or light-induced enzymatic processes can contribute to this compound metabolism [1].

- Strain Variability: Different degradation efficiencies among strains highlight the importance of selecting appropriate fungi for bioremediation applications [2].

Quality Control and Troubleshooting

- Sterile Controls: The sterile control is essential to confirm that disappearance of this compound is due to biological activity and not abiotic processes like adsorption or hydrolysis.

- Mass Balance: In radiolabeled studies, ensure a mass balance recovery of 90-110% of the applied radioactivity to account for all fate pathways.

- Metabolite Identification: Use high-resolution mass spectrometry for definitive identification of unknown metabolites.

References

Application Notes & Protocols: Isopyrazam Soil Degradation

Introduction and Overview

Isopyrazam is a broad-spectrum pyrazole carboxamide fungicide used on cereals and other crops [1]. Understanding its environmental fate is crucial as it is persistent in soil and has been identified as a candidate for substitution in the EU due to PBT (Persistent, Bioaccumulative, and Toxic) criteria [1]. Recent studies focus on its degradation kinetics, the microbial mechanisms involved, identification of transformation products (TPs), and assessment of the ecotoxicity of these TPs [2].

Key Degradation Insights:

- Persistence: this compound degrades slowly in soil, with half-lives ranging from approximately 82 to 142 days depending on soil type [2].

- Microbial Mechanism: The bacterium Bacillus sp. A01 has been identified as a key degrader, utilizing cytochrome P450 enzymes to initiate reactions like hydroxylation and epoxidation [2].

- Transformation Products: Six TPs were observed in pure culture with Bacillus sp. A01, three of which were also confirmed in soil environments [2].

- Increased Ecotoxicity: One primary transformation product, 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited a 40-fold increase in acute toxicity to the green alga Chlorella pyrenoidosa compared to the parent this compound [2].

Data Summary and Comparison

Table 1: Degradation Kinetics of this compound in Different Soils

| Soil Type | Half-Life (Days) | Degradation Rate Constant (Day⁻¹) | Notes |

|---|---|---|---|

| Cinnamon Soil | 82.2 | - | Fastest degradation observed among tested soils [2] |

| Black Soil | 120.3 | - | Intermediate degradation rate [2] |

| Red Soil | 141.7 | - | Slowest degradation rate [2] |

Table 2: Identified Transformation Products (TPs) and Key Properties

| Transformation Product | Observation Context | Key Reaction Pathway | Relative Acute Toxicity (vs. This compound) |

|---|---|---|---|

| TP 1 (Oxidized) | With Bacillus sp. A01; Blocked by P450 inhibition | Cytochrome P450 oxidation | - |

| TP 2 (Hydroxylated) | With Bacillus sp. A01; Also found in soil | Hydroxylation | - |

| TP 3 (Other) | With Bacillus sp. A01; Also found in soil | - | - |

| 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide | - | - | 40-fold higher (EC₅₀ for Chlorella pyrenoidosa) [2] |

Experimental Protocols

Soil Degradation Kinetics Study

Objective: To determine the dissipation rate and half-life of this compound in different soil types under controlled laboratory conditions.

Materials:

- Soils: Cinnamon soil, Red soil, Black soil (characterized for pH, organic matter, etc.)

- Chemical: Analytical standard of this compound (purity >92%) [1]

- Equipment: HPLC-MS/MS, controlled environment incubator

Procedure:

- Soil Preparation: Sieve soil samples (<2 mm) and adjust to approximately 60% of their water-holding capacity. Pre-incubate for one week.

- Soil Treatment: Fortify soil samples with a known concentration of this compound (e.g., 10 mg/kg) from a stock solution. Mix thoroughly to ensure homogeneity.

- Incubation: Incubate treated soils in the dark at a constant temperature (e.g., 25°C). Maintain moisture levels throughout the experiment.

- Sampling: Collect triplicate soil samples from each treatment at predetermined time intervals (e.g., 0, 7, 21, 45, 60, 90, 120 days).

- Extraction and Analysis:

- Extract this compound from soil samples using an organic solvent (e.g., acetonitrile) [1].

- Analyze the extracts using HPLC-MS/MS to quantify the remaining concentration of this compound.

- Data Analysis: Plot the residual concentration of this compound over time. Calculate the degradation rate constant (k) and half-life (DT₅₀) using first-order kinetics models.

Isolation and Cultivation of this compound-Degrading Bacteria

Objective: To isolate and identify microbial strains capable of degrading this compound.

Materials:

- Soil Sample: Soil where this compound degradation has occurred (e.g., cinnamon soil) [2]

- Culture Medium: Luria-Bertani (LB) medium or minimal salt medium (MSM) with this compound as the sole carbon source

- Equipment: Centrifuge, shaking incubator, sterile culture tubes

Procedure:

- Enrichment Culture: Add soil to liquid medium containing this compound. Incubate with shaking.

- Subculturing: Transfer a portion of the enriched culture to fresh medium with this compound every 1-2 weeks. Repeat several times.

- Isolation: After multiple subcultures, spread serial dilutions onto solid agar plates containing this compound. Incubate until colonies form.

- Pure Culture: Pick distinct colonies and streak repeatedly to obtain pure cultures.

- Identification: Identify the isolate using 16S rRNA gene sequencing. Bacillus sp. A01 is one such strain, degrading 72.9% of this compound (10 mg/L) in 6 days in LB medium [2].

Investigation of Microbial Degradation Pathways

Objective: To elucidate the enzymatic pathways and identify transformation products.

Materials:

- Bacterial Strain: Pure culture of the degrader (e.g., Bacillus sp. A01)

- Inhibitors: Cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole)

- Equipment: HPLC-HRMS (High-Resolution Mass Spectrometry)

Procedure:

- Culture Treatment: Grow the bacterial strain in media with this compound, both with and without the addition of a cytochrome P450 inhibitor [2].

- Sample Analysis: After incubation, extract and analyze the culture media using HPLC-HRMS.

- Pathway Analysis:

- Compare the chromatograms and mass spectra of samples with and without the inhibitor. The absence of specific TPs in the inhibitor-treated group indicates they are P450-derived [2].

- Identify TPs based on their mass spectra and propose degradation pathways (e.g., hydroxylation, epoxidation, dehydration) [2].

Ecotoxicity Assessment of Transformation Products

Objective: To evaluate the acute toxicity of this compound and its key TPs to a non-target aquatic organism.

Materials:

- Test Organism: Chlorella pyrenoidosa (green alga)

- Test Compounds: this compound and purified transformation products

- Equipment: Algal growth chambers, spectrophotometer

Procedure:

- Algal Culture: Maintain C. pyrenoidosa in an appropriate growth medium under controlled light and temperature.

- Exposure Test: Expose algal cells to a range of concentrations of this compound and the relevant TP. A minimum of five concentrations and a control should be used.

- Endpoint Measurement: After 72-96 hours of exposure, measure algal growth inhibition, typically by quantifying biomass (e.g., cell count, chlorophyll content) using a spectrophotometer.

- Data Analysis: Calculate the effective concentration that causes 50% inhibition (EC₅₀) for each compound and determine the relative toxicity.

Degradation Pathways and Mechanisms

The following diagram summarizes the primary microbial degradation pathways of this compound as identified in the study, leading to a transformation product with significantly higher ecotoxicity.

Pathway Interpretation: The degradation is initiated by the bacterium Bacillus sp. A01. The crucial step is the catalysis by cytochrome P450 enzymes, which was confirmed by the inhibition of these enzymes, blocking the formation of oxidized products [2]. These enzymes facilitate multiple initial reactions including hydroxylation, epoxidation, and oxidation [2]. The hydroxylated product can subsequently undergo dehydration to form the stable TP identified as 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrates significantly higher acute toxicity to Chlorella pyrenoidosa than the parent this compound [2].

Conclusion and Key Takeaways

- Soil-specific degradation rates must be considered in environmental risk assessments, as half-lives can vary significantly (e.g., 82 days in cinnamon soil vs. 142 days in red soil) [2].

- The role of specific microbial strains and cytochrome P450 enzymes is critical in the breakdown and transformation of this compound in the environment [2].

- The significant increase in toxicity of a major transformation product highlights the imperative to include TP ecotoxicity assessments in the regulatory process for pesticides, moving beyond an exclusive focus on the parent compound [2].

References

isopyrazam gas chromatography-mass spectroscopy analysis

Chemical Properties and Regulatory Background

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used extensively in agriculture [1] [2].

- Chemical Description: Its IUPAC name is 3-(difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide [3].

- Regulatory Status: The European Food Safety Authority (EFSA) has established Maximum Residue Levels (MRLs) for this compound in various commodities. The residue definition for enforcement is This compound (sum of isomers) [2]. Fully validated analytical methods are expected to have a limit of quantification (LOQ) of 0.01 mg/kg for high water content, high oil content, and dry matrices [2].

Analytical Techniques for this compound

The following table summarizes the primary chromatographic techniques used for this compound analysis as per the retrieved documents:

| Analytical Technique | Application Context | Key Characteristics | Source |

|---|---|---|---|

| LC-MS/MS | Analysis in cucumbers, rat plasma, and as part of multi-fungicide methods [4] [5]. | Considered a highly reliable and widely used method; often involves sophisticated sample preparation like QuEChERS [1] [4]. | |

| GC-MS / GC-MS/MS | Residue analysis in bee and bee pollen samples [3]. | Listed as a suitable technique; specific applications show its use in complex matrices with tandem MS for confirmation [3]. | |

| Paper Capillary Spray MS | Rapid screening of pyrazole fungicides in wine [1]. | An ambient ionization technique that allows for fast analysis with minimal sample preparation [1]. |

The experimental workflow for analyzing pesticide residues like this compound typically involves several key stages, from sample collection to data analysis, with the choice of instrumentation being a critical step.

Detailed LC-MS/MS Protocol for Cucumbers

The following protocol is adapted from a study that developed a sensitive method for simultaneously determining this compound and azoxystrobin in cucumbers using HPLC-MS/MS [4].

Sample Preparation (Modified QuEChERS)

- Extraction: The cucumber samples are extracted with acetonitrile.

- Clean-up: The extract is cleaned up using a combination of octadecylsilyl silica (C18) and graphite carbon black to remove co-extractives like fats and pigments.

Instrumental Analysis (HPLC-MS/MS)

- Chromatography:

- Column: Inertsil ODS-2 analytical column (5 μm, 4.6 × 150 mm).

- Mobile Phase: Methanol and water (80:20, v/v) containing 0.1% (v/v) formic acid.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 5 μL.

- Run Time: 10 minutes.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Ion Transitions: Monitor the transition from the precursor ion m/z 360.3 to the product ion m/z 244.1 for this compound [5].

- Source Parameters:

- Nebulizer Gas: 8 L/min

- Curtain Gas: 8 L/min

- Collision Gas (CAD): 4 L/min

- Ion Spray Voltage: 4500 V

- Temperature: 450 °C

Method Validation Data

The described method was rigorously validated, yielding the following performance characteristics [4]:

| Validation Parameter | Result for this compound |

|---|---|

| Limit of Quantification (LOQ) | 0.498 μg/kg |

| Recovery Rate | 91.48% to 114.62% |

| Precision (Relative Standard Deviation) | < 13.1% |

Critical Experimental Considerations

- Matrix Effects: The sample matrix can significantly suppress or enhance the ionization of the analyte in the mass spectrometer. The protocol for cucumbers explicitly evaluated matrix effects [4]. You must assess this for your specific sample type, and using a stable isotope-labeled internal standard for this compound, if available, is the best way to compensate for it.

- Isomer Separation: this compound is a mixture of isomers. The EFSA review notes that the impact of plant and livestock metabolism on the enantiomer ratio in final residues is a point of consideration, though it may not affect all enforcement analyses [2]. Be aware that your chromatographic method may need to separate these isomers.

- Safety and Regulation: this compound is classified as toxic to reproduction (Category 1B) and as a carcinogen (Category 2) [2]. Always consult the latest Safety Data Sheet (SDS) and adhere to all local regulations for handling and disposal.

References

- 1. Fast Quantitation of Pyrazole Fungicides in Wine by ... [pmc.ncbi.nlm.nih.gov]

- 2. Review of the existing maximum residue levels for this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. PESTANAL , this compound standard, mixture of isomers... analytical [sigmaaldrich.com]

- 4. Simultaneous Determination of this compound and ... [sciencedirect.com]

- 5. Open Access Journals - Scholarly Publishing-STEM [boffinaccess.com]

isopyrazam monitoring residues rotational crops

Residue Definitions and Analytical Methods

Establishing clear residue definitions and validated analytical methods is fundamental for any monitoring program.

- Metabolism in Plants: Studies indicate that for the purpose of enforcement, the residue definition is

isopyrazam (sum of isomers). For comprehensive risk assessment, the definition expands to thesum of this compound (sum of isomers) and its metabolite CSCD459488 (free and conjugated), expressed as this compound[1]. - Analytical Methods for Plant Matrices: Fully validated analytical methods are available for enforcing the residue definition. These methods can achieve a limit of quantification (LOQ) of 0.01 mg/kg in various matrix types, including high water content, high oil content, dry, high acid, and high-fat content commodities [1].

Table 1: Residue Definitions and Analytical Limits for this compound

| Purpose | Residue Definition | LOQ in Plant Matrices |

|---|---|---|

| Enforcement | This compound (sum of isomers) | 0.01 mg/kg |

| Risk Assessment | Sum of this compound and metabolite CSCD459488 (expressed as this compound) | 0.01 mg/kg |

Metabolism and Behavior in Rotational Crops

The decision on whether to monitor rotational crops is based on understanding the compound's behavior in the environment and subsequent crops.

- Metabolism Studies: The metabolism of this compound has been investigated in primary and rotational crops. The identified metabolites form the basis of the risk assessment residue definition [1].

- Provisional for Root Crops: The European Food Safety Authority (EFSA) concluded that specific MRLs for rotational crops are not necessary [1]. This is conditional; member states must implement adequate risk mitigation measures, such as defining a plant-back interval for root crops, to prevent significant residues from occurring in the subsequent rotation [1].

The experimental workflow for determining the need to monitor rotational crops involves several key stages, as outlined below.

Detailed Experimental Protocol

For researchers requiring primary data, the following protocol outlines key experiments.

Protocol 1: Metabolism Study in Rotational Crops

This study investigates the degradation pathway of this compound and the formation of significant metabolites in crops grown in soil previously treated with the compound.

- Test System: Use representative rotational crops (e.g., root crops, leafy greens, and cereal grains) planted in soil previously treated with this compound according to the maximum intended GAP (Good Agricultural Practice).

- Treatment: Apply this compound to the soil at a rate that exceeds the maximum application rate to create a worst-case scenario.

- Sample Collection: Harvest the rotational crops at maturity. For root crops, collect both the roots and foliage.

- Sample Analysis:

- Extraction: Homogenize crop samples and extract residues using appropriate solvents (e.g., acetonitrile or acetone).

- Analysis: Analyze the extracts using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). The method should be optimized to separate and detect this compound isomers and its key metabolite, CSCD459488.

- Quantification: Use validated methods to quantify residues against certified reference standards. The LOQ should be demonstrated at 0.01 mg/kg or lower for plant matrices [1].

Protocol 2: Livestock Dietary Burden and Metabolism

As crops treated with this compound may be fed to livestock, assessing the potential for residue transfer into animal products is crucial for a full consumer risk assessment.